molecular formula C9H18OS B14590590 2-Pentanone, 3-(ethylthio)-4,4-dimethyl- CAS No. 61628-65-7

2-Pentanone, 3-(ethylthio)-4,4-dimethyl-

Cat. No.: B14590590
CAS No.: 61628-65-7
M. Wt: 174.31 g/mol
InChI Key: PWPXOYMYDDFUQR-UHFFFAOYSA-N
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Description

2-Pentanone, 3-(ethylthio)-4,4-dimethyl- is an organic compound with a unique structure that includes a ketone functional group and an ethylthio substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Pentanone, 3-(ethylthio)-4,4-dimethyl- typically involves the reaction of 2-pentanone with ethylthiol in the presence of a suitable catalyst. The reaction conditions often include a controlled temperature and pressure to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of 2-Pentanone, 3-(ethylthio)-4,4-dimethyl- may involve large-scale chemical reactors where the reactants are combined under optimized conditions. The process may include steps such as distillation and purification to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

2-Pentanone, 3-(ethylthio)-4,4-dimethyl- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The ethylthio group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium ethoxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols.

Scientific Research Applications

2-Pentanone, 3-(ethylthio)-4,4-dimethyl- has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound may be studied for its potential biological activity and interactions with enzymes.

    Medicine: Research may explore its potential therapeutic effects or use as a precursor in drug synthesis.

    Industry: It can be used in the production of specialty chemicals and as a solvent in various industrial processes.

Mechanism of Action

The mechanism by which 2-Pentanone, 3-(ethylthio)-4,4-dimethyl- exerts its effects involves interactions with molecular targets such as enzymes or receptors. The ketone group can participate in nucleophilic addition reactions, while the ethylthio group may influence the compound’s overall reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

    2-Pentanone: A simpler ketone without the ethylthio substituent.

    3-Pentanone: Another structural isomer with different properties.

    2-Pentanone, 3-ethyl-: A compound with a similar structure but lacking the dimethyl groups.

Uniqueness

2-Pentanone, 3-(ethylthio)-4,4-dimethyl- is unique due to the presence of both the ethylthio and dimethyl groups, which confer distinct chemical and physical properties

Properties

CAS No.

61628-65-7

Molecular Formula

C9H18OS

Molecular Weight

174.31 g/mol

IUPAC Name

3-ethylsulfanyl-4,4-dimethylpentan-2-one

InChI

InChI=1S/C9H18OS/c1-6-11-8(7(2)10)9(3,4)5/h8H,6H2,1-5H3

InChI Key

PWPXOYMYDDFUQR-UHFFFAOYSA-N

Canonical SMILES

CCSC(C(=O)C)C(C)(C)C

Origin of Product

United States

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